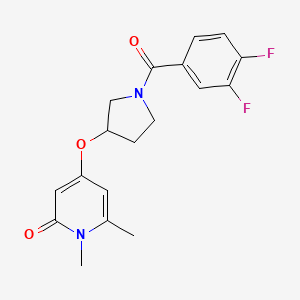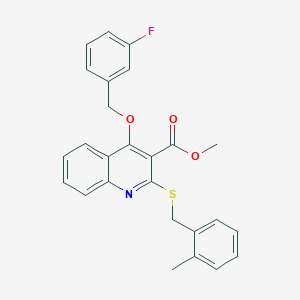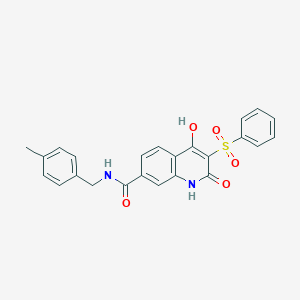![molecular formula C17H15NOS B2457148 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164490-62-3](/img/structure/B2457148.png)
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4-Dimethylanilino)methylene]-2-benzothiophen-1(3H)-one, commonly referred to as DMBT-1, is a synthetic small molecule that has recently been studied for its potential uses in scientific research. DMBT-1 is a member of the benzothiophene family and is a derivative of the naturally occurring compound dimethylaniline. DMBT-1 has a variety of potential applications in scientific research due to its unique chemical and biochemical properties.
科学研究应用
DMBT-1 has been studied for its potential applications in scientific research. It has been used as a model compound for studying the biological effects of benzothiophene derivatives and as a tool for understanding the interactions between small molecules and proteins. DMBT-1 has also been used in studies of the structure and function of enzymes involved in metabolic pathways, as well as in studies of drug-receptor interactions. Additionally, DMBT-1 has been used in studies of the effects of environmental pollutants on human health.
作用机制
The exact mechanism of action of DMBT-1 is not yet fully understood. However, it is known that DMBT-1 binds to and activates certain receptors in the body, which can then lead to various biochemical and physiological effects. For example, DMBT-1 has been found to activate the estrogen receptor, which can lead to changes in gene expression and other physiological processes. Additionally, DMBT-1 has been found to activate the muscarinic acetylcholine receptor, which can lead to changes in neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMBT-1 have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that DMBT-1 can activate various receptors in the body, leading to changes in gene expression and other biochemical processes. In vivo studies have demonstrated that DMBT-1 can lead to changes in hormone levels, neurotransmitter release, and other physiological processes. Additionally, DMBT-1 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
DMBT-1 has several advantages and limitations for use in laboratory experiments. One advantage of DMBT-1 is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, DMBT-1 is non-toxic and has been found to have a variety of biological activities. However, one limitation of DMBT-1 is that it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, DMBT-1 is not as widely studied as other compounds, so there is still much that is unknown about its effects.
未来方向
Given the potential applications of DMBT-1 in scientific research, there are many potential future directions for further study. For example, further studies could be conducted to investigate the mechanisms of action of DMBT-1 and to better understand its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential therapeutic applications of DMBT-1, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further studies could be conducted to investigate the potential environmental effects of DMBT-1 and its potential uses in environmental remediation. Finally, further studies could be conducted to investigate the potential industrial applications of DMBT-1, such as its use as a fuel additive or as a corrosion inhibitor.
合成方法
DMBT-1 is synthesized through a multi-step process that involves the reaction of dimethylaniline with 2-chlorobenzoyl chloride in the presence of a base. This reaction produces a N-benzoyl-2,4-dimethylaniline intermediate, which is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to produce the desired product, DMBT-1. The entire reaction process takes place in an organic solvent such as dimethylformamide and is usually carried out at room temperature.
属性
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-11-7-8-15(12(2)9-11)18-10-16-13-5-3-4-6-14(13)17(19)20-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMLNRGGFJWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)
![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)

![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)





![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)